molecular formula C16H8ClNO3 B14944004 4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile

4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B14944004
M. Wt: 297.69 g/mol
InChI Key: FXDKUBHXDHFWOP-UHFFFAOYSA-N
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Description

4-(2-CHLOROPHENYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a cyanide group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-CHLOROPHENYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form 2-(2-chlorophenyl)-2-cyanoethene. This intermediate is then subjected to cyclization with salicylaldehyde under acidic conditions to yield the desired chromen-2-one derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-CHLOROPHENYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of 4-(2-chlorophenyl)-7-oxo-2H-chromen-3-yl cyanide

    Reduction: Formation of 4-(2-chlorophenyl)-7-hydroxy-2H-chromen-3-yl cyanide

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-CHLOROPHENYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-CHLOROPHENYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with cellular receptors and signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-BROMOPHENYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE
  • 4-(2-FLUOROPHENYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE
  • 4-(2-METHOXYPHENYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE

Uniqueness

4-(2-CHLOROPHENYL)-7-HYDROXY-2-OXO-2H-CHROMEN-3-YL CYANIDE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new derivatives with enhanced properties.

Properties

Molecular Formula

C16H8ClNO3

Molecular Weight

297.69 g/mol

IUPAC Name

4-(2-chlorophenyl)-7-hydroxy-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C16H8ClNO3/c17-13-4-2-1-3-10(13)15-11-6-5-9(19)7-14(11)21-16(20)12(15)8-18/h1-7,19H

InChI Key

FXDKUBHXDHFWOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C#N)Cl

Origin of Product

United States

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